1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine
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Overview
Description
1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine is a synthetic compound that belongs to the class of N1-substituted thymine derivatives. These compounds have been studied for their potential as inhibitors of mitochondrial thymidine kinase-2 (TK-2), an enzyme involved in the phosphorylation of deoxynucleosides to their corresponding monophosphates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine involves the tethering of the thymine base to a distal triphenylmethoxy moiety through a polymethylene chain . The synthetic route typically includes the following steps:
Formation of the Triphenylmethoxy Intermediate: The triphenylmethoxy group is synthesized through the reaction of triphenylmethanol with an appropriate halogenated compound under basic conditions.
Coupling with Thymine: The triphenylmethoxy intermediate is then coupled with thymine through a polymethylene chain or an ethoxyethyl spacer.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification processes, and cost-effective sourcing of reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the triphenylmethoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the thymine base, while substitution reactions may result in modified triphenylmethoxy groups .
Scientific Research Applications
1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine involves its interaction with mitochondrial thymidine kinase-2 (TK-2). The compound competitively inhibits TK-2 with respect to thymidine and uncompetitively with respect to ATP . This inhibition prevents the phosphorylation of deoxynucleosides, thereby interfering with DNA synthesis and repair processes .
Comparison with Similar Compounds
Similar Compounds
1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine is related to other N1-substituted thymine derivatives, such as:
1-[(Z)-4-(triphenylmethoxy)-2-butenyl]uracil: Similar in structure but with a uracil base instead of thymine.
1-[(Z)-4-(triphenylmethoxy)-2-butenyl]cytosine: Contains a cytosine base instead of thymine.
1-[(Z)-4-(triphenylmethoxy)-2-butenyl]adenine: Features an adenine base instead of thymine.
Uniqueness
The uniqueness of this compound lies in its specific inhibitory activity against mitochondrial thymidine kinase-2 (TK-2), which distinguishes it from other similar compounds . Its structure-activity relationship studies have provided valuable insights into the design of potent TK-2 inhibitors .
Properties
Molecular Formula |
C28H26N2O3 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
5-methyl-1-[(Z)-4-trityloxybut-2-enyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H26N2O3/c1-22-21-30(27(32)29-26(22)31)19-11-12-20-33-28(23-13-5-2-6-14-23,24-15-7-3-8-16-24)25-17-9-4-10-18-25/h2-18,21H,19-20H2,1H3,(H,29,31,32)/b12-11- |
InChI Key |
BHMZJUVAVWRNLN-QXMHVHEDSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)C/C=C\COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC=CCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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